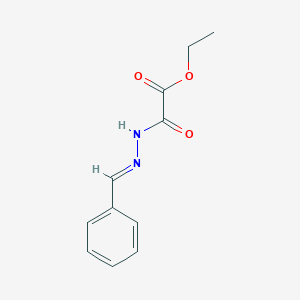

![molecular formula C20H24F2N4O2 B5560789 2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction The compound "2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one" belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for various pharmacological activities, including antihypertensive properties and potential inhibition effects on neural Ca uptake (Caroon et al., 1981; Tóth et al., 1997).

Synthesis Analysis The synthesis of compounds related to the target molecule often involves multi-step organic reactions, typically starting from specific benzyl and oxadiazole derivatives. Although specific synthesis details for the exact compound were not found, similar structures have been synthesized through methods involving Michael addition reactions, followed by cyclization reactions, which might be applicable (Tsukamoto et al., 1995).

科学的研究の応用

Antihypertensive Activity : One of the earliest studies on related compounds, focusing on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, demonstrated significant antihypertensive activity. These compounds were tested for their efficacy as mixed alpha- and beta-adrenergic receptor blockers, showing potential in lowering blood pressure without significant orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Trifluoromethyl Heterocycles Synthesis : Research has also explored the synthesis of diverse trifluoromethyl heterocycles from a single precursor, demonstrating the chemical versatility of similar compounds. This approach utilized rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the compound's role in facilitating the synthesis of a wide range of heterocyclic compounds (Honey et al., 2012).

NK2 Receptor Antagonists : Another study focused on the synthesis of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, including variations of the structure , showed significant NK2 receptor binding affinity and antagonist activity in guinea pig trachea, indicating potential for treating respiratory conditions (Smith et al., 1995).

Chemical Stability and Reactivity : Investigations into the chemical stability and reactivity of related compounds, such as 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, have provided insights into their potential for producing novel spiropyrazoline compounds through Boulton–Katritzky rearrangement. This research underscores the structural and reactive versatility of these compounds, facilitating the development of new chemical entities (Kayukova et al., 2018).

Lactone Derivatives Synthesis : Further research has explored the transformation of certain esters into carbo(hetero)cyclospirobutanoic lactones, demonstrating the compound's utility in the synthesis of complex lactone structures. This work highlights its role in the generation of novel organic compounds with potential pharmacological applications (Kuroyan et al., 1995).

特性

IUPAC Name |

2-[(3,5-difluorophenyl)methyl]-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O2/c1-2-17-23-24-18(28-17)12-25-5-3-20(4-6-25)10-19(27)26(13-20)11-14-7-15(21)9-16(22)8-14/h7-9H,2-6,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSHECKSCJHTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

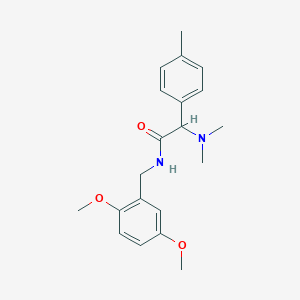

![2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)

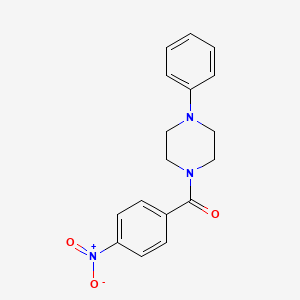

![4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5560710.png)

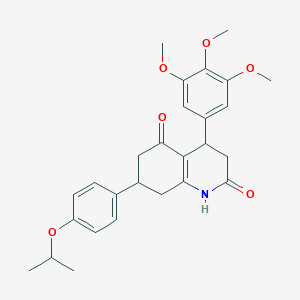

![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)

![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)

![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)

![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)

![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)